molecular formula C7H4F3N3 B074593 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole CAS No. 1548-67-0

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Cat. No.: B074593
CAS No.: 1548-67-0
M. Wt: 187.12 g/mol
InChI Key: GLSKMRNRRMNAQS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzotriazole derivatives using trifluoromethylating agents under specific reaction conditions .

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield a variety of substituted benzotriazole derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1H-1,2,4-Benzotriazole
  • 5-(Trifluoromethyl)-1H-1,2,3-Triazole
  • 5-(Trifluoromethyl)-1H-1,2,4-Triazole

Uniqueness

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole is unique due to its specific trifluoromethyl group positioning on the benzotriazole ring, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(trifluoromethyl)-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSKMRNRRMNAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423350
Record name 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548-67-0
Record name 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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